molecular formula C18H19N5O4 B11077756 5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

Cat. No.: B11077756
M. Wt: 369.4 g/mol
InChI Key: NKUGONDNKFGZKQ-UHFFFAOYSA-N
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Description

5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 2,6-dimethylpyridine-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and efficiency, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to manage the complex reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction could produce various hydrazide compounds .

Scientific Research Applications

5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carbohydrazide

InChI

InChI=1S/C18H19N5O4/c1-9-12(16(24)21-19)8-13(10(2)20-9)18-23-22-17(27-18)11-5-6-14(25-3)15(7-11)26-4/h5-8H,19H2,1-4H3,(H,21,24)

InChI Key

NKUGONDNKFGZKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)C)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)C(=O)NN

Origin of Product

United States

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